N-(4-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a tetrazole ring, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Benzylation: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Amidation: The final step involves the formation of the amide bond between the tetrazole derivative and the benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: The benzyl and chlorobenzyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the benzyl rings.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving tetrazole derivatives.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(4-methylbenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Substitutes the chlorobenzyl group with a methylbenzyl group.
Uniqueness
N-(4-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the chlorobenzyl and methyl-tetrazole groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H14ClN5O |
---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-8-4-13(5-9-15)16(23)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
PAVWRXGHOWPYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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